N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the pyridine family
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
The compound likely interacts with its targets in a manner similar to related compounds . More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Pharmacokinetics
As with any compound, these properties would be crucial in determining the compound’s effectiveness .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . More detailed studies are required to elucidate the exact effects of this compound.
Action Environment
Environmental factors can often play a significant role in the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of appropriate pyridine derivatives with methoxy and methylating agents under controlled conditions. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties.
Scientific Research Applications
N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives
- Carboxamide appended quinoline moieties
Uniqueness
N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical and biological properties compared to other similar compounds. These substitutions can enhance its stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10(13-2)8(12)6-4-3-5-9-7(6)11/h3-5H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPGJOHZRNCZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CNC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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